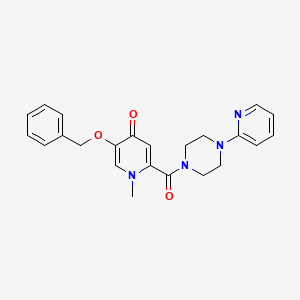![molecular formula C19H22Cl2N2OS B2983645 1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol CAS No. 338422-07-4](/img/structure/B2983645.png)
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains chlorophenyl groups and a sulfanyl group, which could contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring would likely contribute to the rigidity of the structure, while the chlorophenyl and sulfanyl groups could influence its polarity and potential for forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring is often involved in reactions with acids and bases, and can also undergo substitution reactions . The chlorophenyl groups could potentially be involved in electrophilic aromatic substitution reactions, while the sulfanyl group might participate in oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and steric hindrance could influence properties like solubility, melting point, and boiling point .科学的研究の応用
Antimicrobial Activity
Research has demonstrated that diphenyl piperazine-based sulfanilamides, sharing structural motifs with the compound , exhibit significant antimicrobial activities. These compounds, synthesized through multi-step reactions from acetanilide and (4-chlorophenyl)(phenyl)methanone, showed inhibitory potency against bacterial strains, highlighting their potential in developing new antimicrobial agents (Wang et al., 2011).
Anticancer Properties
Another area of application is in the development of anticancer therapies. For instance, "4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride," a compound with structural similarities, has shown promising in vivo and in vitro anticancer activity with low toxicity. The metabolism of this compound in rats was extensively studied, revealing multiple metabolites and suggesting a complex interaction with biological systems, indicative of its pharmacological potential (Jiang et al., 2007).
Antifungal and Solubility Characteristics
Compounds of the 1,2,4-triazole class, related to the given chemical structure, have been synthesized and characterized for their antifungal properties and solubility in biologically relevant solvents. This research suggests potential applications in the development of antifungal drugs, especially considering the solubility and thermodynamics of these compounds in various solvents, which is crucial for their bioavailability and efficacy (Volkova et al., 2020).
Receptor Binding Affinities
The study of tetrahydrothiophenes and tetrahydrofurans derivatives, including piperazinebenzylamine derivatives, for their binding affinities at human melanocortin-4 receptor (MC4R), demonstrates the utility of such compounds in exploring receptor-ligand interactions. These findings can inform the design of drugs targeting MC4R, relevant for conditions like obesity and metabolic disorders (Tran et al., 2008).
将来の方向性
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2OS/c20-15-4-6-19(7-5-15)25-14-18(24)13-22-8-10-23(11-9-22)17-3-1-2-16(21)12-17/h1-7,12,18,24H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJXVDUENSWNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
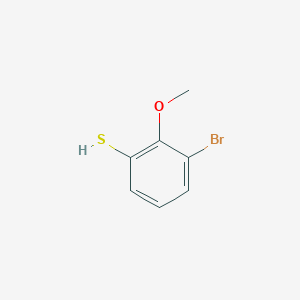

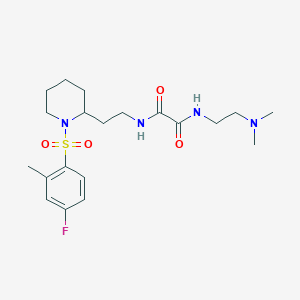
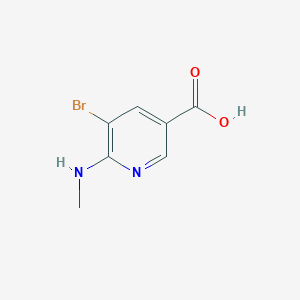
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-2H,5H,6H-pyrano[3,2-c]pyridin-3-yl]benzamide](/img/structure/B2983567.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
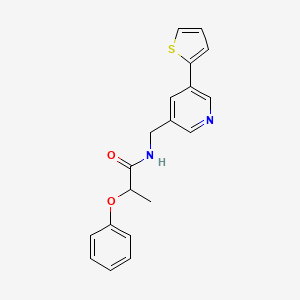
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)
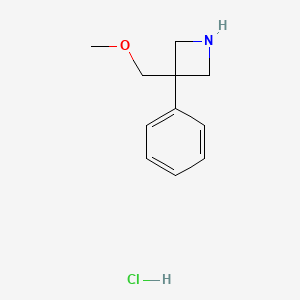
![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983577.png)
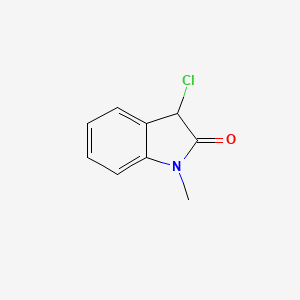
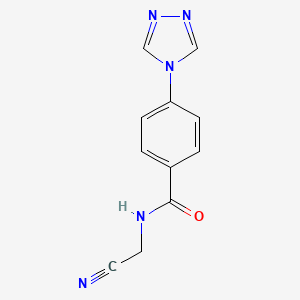
![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)
